molecular formula C13H9ClN2S B3331198 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine CAS No. 791595-81-8

6-(2-Chlorophenyl)benzo[d]thiazol-2-amine

Cat. No.: B3331198
CAS No.: 791595-81-8
M. Wt: 260.74 g/mol
InChI Key: MVPYWLSQKSQQRP-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazole is a privileged heterocyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. rsc.org This bicyclic aromatic structure is not merely a chemical curiosity but a foundational element in a multitude of biologically active molecules. nih.gov The inherent structural features of the benzothiazole nucleus, including its planarity and the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with biological macromolecules. niscpr.res.in Consequently, benzothiazole derivatives have been a subject of extensive research for over a century, demonstrating a remarkable breadth of pharmacological activities. rsc.org These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govderpharmachemica.com The versatility of the benzothiazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological function. niscpr.res.in

The Unique Role of the 2-Aminobenzothiazole (B30445) Moiety in Medicinal Chemistry Exploration

Among the various derivatives of benzothiazole, the 2-aminobenzothiazole scaffold has emerged as a particularly fruitful area of investigation in medicinal chemistry. rsc.org This moiety is characterized by an amino group at the 2-position of the benzothiazole ring system. niscpr.res.in The presence of this exocyclic amino group provides a key point for chemical modification, serving as a highly reactive handle for the synthesis of a vast array of derivatives. nih.gov It can act as a reactant or an intermediate, allowing for the construction of more complex fused heterocyclic systems. rsc.org This synthetic accessibility, combined with the inherent biological potential of the benzothiazole core, has made 2-aminobenzothiazole derivatives a cornerstone in the design of novel therapeutic agents. nih.gov Researchers have successfully developed numerous 2-aminobenzothiazole-based compounds with significant biological effects, including potent anticancer agents that target various enzymes and cellular pathways. nih.gov

Contextualizing 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine within the Broader Benzothiazole Derivative Landscape

The specific compound, this compound, represents a precise configuration within the vast family of 2-aminobenzothiazole derivatives. Its structure is defined by two key substitutions: a 2-chlorophenyl group attached at the 6-position of the benzothiazole ring and the characteristic amino group at the 2-position.

The substitution pattern of this molecule places it at the intersection of several lines of synthetic and medicinal chemistry research. For instance, derivatives with a halogen, such as chlorine, at the 6-position of the benzothiazole ring have been synthesized and investigated. The compound 2-Amino-6-chlorobenzothiazole is a known synthetic intermediate used to create more complex molecules. asianpubs.org Studies have explored compounds like N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives for their anti-inflammatory activities. researchgate.net Other research has focused on creating N-benzyl derivatives of 6-chlorobenzo[d]thiazol-2-amine as potential anticancer and anti-inflammatory agents. nih.gov

The presence of an aryl (phenyl) group substituent on the benzothiazole core is also a common strategy in drug design. However, the specific placement of a 2-chlorophenyl group at the 6-position is a less commonly explored arrangement. This particular combination of a 2-aminobenzothiazole backbone, a chloro-substituent at position 6, and a 2-chlorophenyl group at the same position defines a unique chemical entity whose properties are not explicitly detailed in available scientific literature.

Research Gaps and Objectives for Comprehensive Investigation of this compound

A review of current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the broader classes of 2-aminobenzothiazoles and various substituted analogues, there appears to be no dedicated study reporting the synthesis, characterization, or biological evaluation of this precise molecule. The potential biological activities of this compound remain unexplored.

This lack of information establishes a clear set of objectives for future research. A comprehensive investigation should be undertaken, beginning with the development of a reliable synthetic route to produce this compound in good yield and purity. Following its synthesis, a thorough structural characterization using modern spectroscopic techniques (such as NMR, IR, and Mass Spectrometry) would be essential to confirm its identity.

Subsequently, a systematic biological evaluation is warranted. Drawing inspiration from the known activities of related benzothiazole derivatives, this evaluation could initially screen the compound for a range of biological effects, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Such a study would not only fill the current void in the scientific literature but also determine if this compound holds promise as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-4-2-1-3-9(10)8-5-6-11-12(7-8)17-13(15)16-11/h1-7H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYWLSQKSQQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 2 Chlorophenyl Benzo D Thiazol 2 Amine and Its Analogs

Established Synthetic Pathways for 2-Aminobenzothiazoles and 6-Substituted Derivatives

The synthesis of 2-aminobenzothiazoles is a well-established field in organic chemistry, with several reliable methods for constructing the core heterocycle and introducing substituents onto the benzene (B151609) ring. nih.gov

Cyclization Reactions involving Substituted Anilines and Thiocyanates

A classical and widely utilized method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of substituted anilines with a thiocyanate (B1210189) source. This reaction typically employs bromine in acetic acid to facilitate the oxidative cyclization. nih.gov

The process begins with the treatment of a 4-substituted aniline (B41778) with potassium or ammonium (B1175870) thiocyanate. nih.govresearchgate.net The presence of bromine in a solvent like acetic acid or water promotes the reaction. researchgate.netnih.gov For instance, the reaction of 4-chloroaniline (B138754) with potassium thiocyanate and a bromine solution in glacial acetic acid yields 2-amino-6-chlorobenzothiazole. researchgate.net This method is particularly effective for preparing 6-substituted-2-aminobenzothiazoles from corresponding p-substituted anilines. nih.gov However, when the para-position on the aniline is unsubstituted, this method can lead to thiocyanation at that position as a competing side reaction. nih.gov An alternative approach involves the cyclization of pre-formed phenylthioureas. nih.govacs.org

A variety of substituted anilines can be used, tolerating both electron-donating and electron-withdrawing groups, to produce a diverse range of 2-aminobenzothiazole (B30445) derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C6 Substitution (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govlibretexts.org This reaction is particularly useful for introducing aryl or heteroaryl groups at the C6 position of the 2-aminobenzothiazole scaffold. nih.govresearchgate.net

The general strategy involves the coupling of a 2-amino-6-halobenzothiazole (typically bromo or iodo derivative) with an organoboron reagent, such as an arylboronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The catalytic cycle for the Suzuki coupling generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Researchers have successfully synthesized a variety of 2-amino-6-arylbenzothiazoles using this method with moderate to excellent yields. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high efficiency. nih.govchemrxiv.org Common catalysts include Pd(PPh₃)₄ or Pd(OAc)₂, often used with a phosphine (B1218219) ligand. indexcopernicus.comnih.gov The versatility of the Suzuki reaction stems from the commercial availability of a wide range of boronic acids and the relatively mild and environmentally benign reaction conditions. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki Cross-Coupling on 2-Amino-6-bromobenzothiazole

Coupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol/Water10080 nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol/Water10085 nih.gov
3,5-Bis(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane10078 researchgate.net
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol/Water10075 nih.gov

This table is illustrative, based on general procedures reported in the literature.

Condensation and Derivatization Approaches for Amine Functionality

The 2-amino group of the benzothiazole (B30560) ring is a versatile handle for further chemical modifications, allowing for the synthesis of a vast library of derivatives. nih.gov This primary amine can readily undergo various condensation and derivatization reactions.

A common modification is acylation, for example, by reacting the 2-aminobenzothiazole with chloroacetyl chloride. researchgate.netniscpr.res.in The resulting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can then serve as a key intermediate for further substitutions by reacting with various amines or other nucleophiles. nih.govacs.org This multi-step approach has been used to synthesize large series of compounds with diverse functionalities. nih.gov

Another important reaction is the condensation with aldehydes to form Schiff bases (imines). researchgate.netderpharmachemica.com These Schiff bases are valuable intermediates themselves and can be further cyclized. For example, reaction with mercaptoacetic acid can convert the Schiff base into a thiazolidinone ring system, creating more complex heterocyclic structures. researchgate.netderpharmachemica.com The amino group can also be converted into a hydrazine (B178648) residue, which opens up pathways to numerous hydrazone derivatives. nih.gov These derivatizations highlight the utility of the 2-amino group as a building block for creating structurally diverse molecules. nih.govnih.gov

Targeted Synthesis of 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine

The synthesis of the specific compound this compound is best achieved through a modern, two-step synthetic sequence that combines classical benzothiazole formation with a palladium-catalyzed cross-coupling reaction.

Reaction Mechanisms and Pathways Leading to the Specific Compound

The most logical and efficient pathway to synthesize this compound involves two main transformations:

Step 1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole. This precursor is synthesized via the oxidative cyclization of 4-bromoaniline (B143363). The reaction proceeds by treating 4-bromoaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) and a suitable solvent like glacial acetic acid. The aniline's amino group attacks the thiocyanate, and subsequent intramolecular electrophilic substitution onto the benzene ring, facilitated by the oxidant (bromine), leads to the formation of the thiazole (B1198619) ring.

Step 2: Suzuki-Miyaura Cross-Coupling. The synthesized 2-amino-6-bromobenzo[d]thiazole is then coupled with (2-chlorophenyl)boronic acid. This reaction follows the established catalytic cycle of a Suzuki coupling. libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, reacts with the C-Br bond of 2-amino-6-bromobenzo[d]thiazole to form a palladium(II) intermediate.

Transmetalation: In the presence of a base (e.g., Na₂CO₃ or K₂CO₃), the (2-chlorophenyl)boronic acid forms a boronate species. This species then transfers the 2-chlorophenyl group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups (the benzothiazole and the 2-chlorophenyl) on the palladium center couple and are eliminated from the metal, forming the final product, this compound. The palladium(0) catalyst is regenerated, allowing the cycle to continue.

This sequence provides a highly effective and modular route, as different arylboronic acids can be used in the second step to generate a wide array of 6-aryl-2-aminobenzothiazole analogs. nih.gov

Optimization of Reaction Conditions and Yields

For the targeted synthesis of this compound, optimization of the Suzuki coupling step is critical for achieving high yields. Research on similar couplings provides a strong basis for determining optimal conditions. nih.govresearchgate.net

Table 2: Potential Optimized Conditions for the Synthesis of this compound via Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/ligandPd(PPh₃)₄ is often effective. Pd(OAc)₂ with phosphine ligands can also be used, offering tunability. indexcopernicus.comnih.gov
Base Aqueous Na₂CO₃ or K₂CO₃An inorganic base is required to activate the boronic acid for transmetalation. nih.govlibretexts.org
Solvent System Toluene/Ethanol/Water or 1,4-Dioxane/WaterA biphasic or mixed solvent system is common, facilitating the dissolution of both organic and inorganic reagents. nih.govresearchgate.net
Temperature 80-110 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe. nih.govresearchgate.net
Reaction Time 12-24 hoursMonitoring by TLC or GC-MS is essential to determine the point of complete consumption of starting material.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is crucial to prevent the oxidation and degradation of the palladium catalyst, especially the phosphine ligands.

By carefully controlling these parameters, the Suzuki coupling of 2-amino-6-bromobenzo[d]thiazole with (2-chlorophenyl)boronic acid can be expected to proceed efficiently, yielding the desired this compound in good to excellent yields, consistent with those reported for analogous compounds. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Benzothiazol-2-amine Derivatives

The application of green chemistry principles to the synthesis of benzothiazole derivatives aims to reduce the environmental impact of chemical processes by utilizing safer solvents, efficient catalytic systems, and improving atom economy.

The choice of solvent and catalyst is paramount in developing environmentally benign synthetic protocols. Traditional methods for benzothiazole synthesis often rely on volatile and hazardous organic solvents. Modern approaches, however, are shifting towards greener alternatives. Water, for instance, has been successfully used as a solvent in the FeCl₃-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate to produce 2-aminobenzothiazoles. rsc.org This method is not only environmentally friendly but also allows for the recovery and recycling of the reaction medium without a significant loss in efficiency. rsc.org

Glycerol has also emerged as a sustainable solvent for the synthesis of 2-arylbenzothiazoles. It is non-toxic, biodegradable, and has a high boiling point, which facilitates reactions at elevated temperatures without the need for high-pressure apparatus. mdpi.com

In the realm of catalysis, nanocatalysts are gaining prominence due to their high surface area-to-volume ratio, which often translates to higher catalytic activity and selectivity. Magnetic nanocatalysts, such as a Ni@methyl o-phenylenediamine/Fe₃O₄@PEG nanocomposite, have been employed for the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and various benzaldehydes under ultrasound irradiation. researchgate.net This method offers excellent efficiency, short reaction times (around 5 minutes), and the catalyst can be easily recovered using a magnet and reused for multiple cycles. researchgate.net The use of such catalysts aligns with green chemistry principles by minimizing waste and energy consumption.

Deep eutectic solvents (DESs) represent another class of green solvents and catalysts. They are mixtures of hydrogen bond donors and acceptors and are often biodegradable and have low toxicity.

Catalyst/Solvent SystemReactantsConditionsKey Advantages
FeCl₃ in Water2-Iodoaniline, IsothiocyanatePhase-transfer catalystEnvironmentally benign, recyclable medium rsc.org
Ni@methyl o-phenylenediamine/Fe₃O₄@PEG2-Aminothiophenol, BenzaldehydesUltrasound, EtOHHigh efficiency, short reaction time, reusable catalyst researchgate.net
Glycerol2-Aminothiophenols, Aromatic aldehydesAmbient temperature, catalyst-freeGreen solvent, simple procedure mdpi.com

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comscholarscentral.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

The traditional synthesis of 2-aminobenzothiazoles often involves the reaction of anilines with potassium thiocyanate and bromine, a method that can have a lower atom economy due to the formation of byproducts. derpharmachemica.com Greener alternatives, such as the catalytic methods mentioned previously, are continuously being developed to improve both the yield and the atom economy of these synthetic routes.

Reaction TypeStarting MaterialsKey FeaturesRelevance to Atom Economy
Suzuki Cross-Coupling2-Amino-6-bromobenzothiazole, Aryl boronic acidsForms C-C bonds efficientlyPotentially high atom economy for the coupling step researchgate.net
One-pot, Multi-component Reactionse.g., 2-Aminobenzothiazole, Aldehydes, 1,3-DiketonesMultiple bonds formed in a single stepHigh atom economy, reduced waste nih.gov
Traditional CyclizationAnilines, KSCN, BromineEstablished methodCan have lower atom economy due to byproducts derpharmachemica.com

Synthetic Exploration of Related Benzothiazole Analogs and Hybrid Structures

The versatility of the benzothiazole scaffold allows for the synthesis of a wide range of analogs and hybrid structures, which is crucial for exploring structure-activity relationships.

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. For example, reaction with chloroacetyl chloride followed by cyclization with substituted piperazines can yield hybrid molecules. mdpi.com

A common strategy involves the reaction of the 2-aminobenzothiazole with a bifunctional reagent to build a new ring. For instance, the synthesis of thiazolidinones fused to the benzothiazole core has been reported. This typically involves the reaction of a 2-amino-6-substituted benzothiazole with an aromatic aldehyde to form a Schiff base, which is then cyclized with mercaptoacetic acid. derpharmachemica.com This approach can be applied to synthesize a 3-(6-(2-chlorophenyl)benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one.

The synthesis of pyrazole-fused benzothiazoles has also been achieved. For example, 6-substituted 2-aminobenzothiazoles can be converted to their corresponding hydrazones, which then undergo a Vilsmeier-Haack reaction to form 1-benzothiazolyl-3-aryl-4-formyl-1H-pyrazoles. nih.gov

Triazole moieties can be introduced by reacting a 2-aminobenzothiazole with propargyl bromide, followed by a cyclization with an azide (B81097). mdpi.com Furthermore, the synthesis of imidazo[2,1-b]benzothiazoles can be accomplished through multi-component reactions involving 2-aminobenzothiazole, an aldehyde, and an isonitrile. mdpi.com

Fused HeterocycleSynthetic StrategyStarting Materials
ThiazolidinoneSchiff base formation and cyclization2-Aminobenzothiazole, Aldehyde, Mercaptoacetic acid derpharmachemica.com
PyrazoleHydrazone formation and Vilsmeier-Haack reaction2-Aminobenzothiazole, Hydrazine, Acetophenone nih.gov
TriazolePropargylation and azide cycloaddition2-Aminobenzothiazole, Propargyl bromide, Azide mdpi.com
ImidazoleMulti-component reaction2-Aminobenzothiazole, Aldehyde, Isonitrile mdpi.com

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a library of structurally diverse small molecules. researchgate.net This approach is particularly valuable in drug discovery for exploring a wide chemical space. For benzothiazole derivatives, DOS can be employed to create a collection of analogs with variations at different positions of the benzothiazole core and in the fused heterocyclic systems.

One approach to DOS involves a two-step synthetic protocol. The first step could be the synthesis of a core scaffold, such as a dibenzothiazepine, via a copper-catalyzed C-S cyclization. This intermediate can then be subjected to a multi-component reaction, like the Ugi-Joullié reaction, to introduce diversity elements. researchgate.net

The use of solid-phase synthesis can also facilitate the generation of benzothiazole libraries. For example, a polymer-supported hypervalent iodine reagent has been used for the diversity-oriented synthesis of benzimidazole (B57391) and benzothiazole libraries. nih.gov

The generation of a library of 2-aminobenzothiazole analogs with substituents at the 6-position, such as the target compound, and modifications at the 2-amino group can provide valuable insights into the structure-activity relationship for various biological targets. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

General SAR of the Benzothiazole (B30560) Scaffold in Biological Systems

The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. benthamscience.comresearchgate.netpcbiochemres.com This bicyclic heterocyclic structure is a cornerstone in the development of agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, among others. researchgate.netrjptonline.orgsemanticscholar.org

Literature reviews consistently highlight that the biological activities of benzothiazole derivatives are highly dependent on the substitution pattern on the bicyclic core. benthamscience.comrjptonline.org Specifically, substitutions at the C2 and C6 positions of the benzothiazole ring are identified as critical determinants of the resulting pharmacological effects. benthamscience.comresearchgate.netsemanticscholar.org The versatility of these positions allows for the introduction of various functional groups, which can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. pharmacyjournal.in

The benzothiazole nucleus itself is a common feature in many bioactive molecules, both natural and synthetic, underscoring its importance as a "privileged structure" in drug discovery. benthamscience.comresearchgate.net Its structural rigidity and potential for diverse interactions make it an attractive starting point for designing new therapeutic agents. rsc.org

Impact of the 2-Chlorophenyl Moiety at the C6 Position on Biological Activity

The substitution at the C6 position of the benzothiazole scaffold is a key area for modulating biological activity. benthamscience.compharmacyjournal.in In the case of 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine, the presence of a 2-chlorophenyl group introduces several features that can significantly influence its interactions with a biological target.

Aromatic and Hydrophobic Character : The phenyl ring provides a bulky, hydrophobic region that can engage in van der Waals and π-π stacking interactions within a receptor's binding pocket.

Electronic Effects : The chlorine atom is an electron-withdrawing group. Its presence on the phenyl ring can alter the electron density of the entire molecule, potentially influencing binding affinity and metabolic stability.

Steric Influence : The ortho-position of the chlorine atom on the phenyl ring dictates a specific spatial arrangement relative to the benzothiazole core. This can influence the molecule's preferred conformation and its ability to fit into a specific binding site. For instance, bulky substituents on a phenyl ring attached to a benzothiazole have been shown to affect antiviral potency. nih.gov

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein, which can contribute to binding affinity and selectivity.

While direct studies on the 6-(2-chlorophenyl) moiety are specific, research on related structures, such as those with electron-acceptor atoms like fluorine and chlorine in the phenyl ring, has shown enhanced antifungal activity, highlighting the importance of halogen substitution. nih.gov

Influence of Substituents on the Phenyl Ring Attached to the C6 Position

Modifying the substituents on the phenyl ring at the C6 position is a classic medicinal chemistry strategy to fine-tune biological activity. The nature, position, and size of these substituents can have a profound effect on the molecule's potency, selectivity, and pharmacokinetic properties. benthamdirect.com Computational studies on related benzothiazoles have shown that changing substituents on an attached phenyl ring directly alters the molecule's electronic properties, such as the HOMO-LUMO energy gap, which is related to chemical reactivity. mdpi.comresearchgate.net

For example, studies on various benzothiazole derivatives have demonstrated that:

Electron-Withdrawing Groups : The presence of groups like nitro (NO2) on a phenyl ring has been linked to enhanced antibacterial activity. nih.gov Trifluoromethyl (CF3) groups, which are strongly electron-withdrawing, were found to give the lowest HOMO-LUMO energy gap in a series of benzothiazoles, suggesting higher reactivity. mdpi.comresearchgate.net

Electron-Donating Groups : Groups such as methoxy (B1213986) (-OCH3) can alter the electronic profile and have been associated with activities like anti-Alzheimer's effects in certain series. pharmacyjournal.in

Halogens : As mentioned, fluorine and chlorine atoms can increase antifungal activity. nih.gov The addition of fluorine is also a common strategy to improve metabolic stability and receptor binding affinity. researchgate.net

The following table summarizes the observed influence of different substituent types on the activity of various benzothiazole derivatives, which can be extrapolated to the C6-phenyl ring.

Substituent Type on Phenyl RingExample GroupPotential Influence on Biological ActivityReference
Electron-Withdrawing -NO2Promotes antibacterial activity nih.gov
Electron-Withdrawing -CF3Increases chemical reactivity (lower HOMO-LUMO gap) mdpi.comresearchgate.net
Halogens -Cl, -FEnhance antifungal activity; may improve metabolic stability nih.govresearchgate.net
Electron-Donating -OCH3Associated with anti-Alzheimer activity in some series pharmacyjournal.in
Bulky Groups -Can decrease activity due to steric hindrance nih.gov

Role of the Amine Functionality at the C2 Position and its Derivatization

The 2-amino group is a cornerstone of the benzothiazole scaffold's versatility in medicinal chemistry. nih.gov It serves as a highly reactive and synthetically accessible handle for creating a vast library of derivatives. nih.govnih.gov This functional group can act as a hydrogen bond donor, a critical interaction for anchoring a molecule within a receptor's active site.

The primary amine at the C2 position is readily derivatized to form a wide range of new functional groups, each imparting different physicochemical properties and biological activities. niscpr.res.inniscpr.res.in This process of derivatization is a key strategy for lead optimization. nih.gov

Common derivatizations and their associated biological outcomes include:

Amide Formation : Acylation of the 2-amino group to form amides is a frequent modification. For instance, coupling with various acids has led to compounds with potent anticancer and anti-inflammatory activities. nih.govnih.gov

Urea (B33335)/Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which have shown significant antimicrobial and anticancer effects.

Schiff Base Formation : Condensation with aldehydes produces imines (Schiff bases), which are versatile intermediates for synthesizing further heterocyclic systems or can be active compounds themselves, exhibiting antimicrobial properties. nih.gov

Thiazolidinone Synthesis : Multi-step reactions starting from the 2-amino group can yield complex heterocyclic systems like thiazolidinones, which are known to possess a broad spectrum of activities including anti-inflammatory and antibiotic effects. niscpr.res.in

The table below illustrates how derivatization of the C2-amino group can lead to diverse biological activities.

Derivative TypeResulting Functional GroupAssociated Biological ActivityReference(s)
Amide -NH-C(=O)-RAnticancer, Anti-inflammatory, Antiviral nih.govnih.govnih.gov
Sulfonamide -NH-S(=O)2-RAnti-inflammatory nih.gov
Schiff Base -N=CH-RAntimicrobial, Anthelmintic nih.gov
Thiazolidinone Fused heterocyclic systemAntibacterial, Antifungal, Anti-inflammatory niscpr.res.inniscpr.res.in
Urea -NH-C(=O)-NH-RAnticancer (VEGFR-2 inhibition) nih.gov

Conformational Analysis and Stereochemical Considerations in Bioactivity

Computational studies on structurally similar benzothiazoles have explored this conformational freedom by systematically varying the dihedral angle between the benzothiazole and the attached phenyl ring. mdpi.comresearchgate.net Such analyses typically reveal that while rotation is possible, there are specific low-energy, stable conformers that the molecule is most likely to adopt. mdpi.com The specific dihedral angle of the most stable conformer is critical, as it dictates the spatial relationship between the two ring systems. This orientation must be complementary to the topology of the target's binding site for optimal interaction. An unfavorable conformation can lead to steric clashes and a significant loss of activity.

The ortho-chloro substituent on the phenyl ring further influences this conformational preference, potentially creating steric hindrance that favors certain rotational angles over others to minimize intramolecular repulsion. Therefore, understanding the preferred 3D arrangement is a crucial aspect of designing potent inhibitors based on this scaffold.

Pharmacophore Modeling and Ligand-Based Design Concepts

When the 3D structure of a biological target is unknown, ligand-based design strategies like pharmacophore modeling become invaluable. thaiscience.info A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. thaiscience.infobiointerfaceresearch.com

For benzothiazole derivatives, numerous pharmacophore models have been developed to explain their activity against various targets, such as protein kinases. thaiscience.inforesearchgate.netijpsr.com These models typically identify a common set of features:

Aromatic Rings (R) : The benzothiazole and phenyl rings often serve as essential aromatic features for hydrophobic and stacking interactions.

Hydrogen Bond Donors (D) : The C2-amino group is a classic hydrogen bond donor.

Hydrogen Bond Acceptors (A) : The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. Other introduced functionalities can also serve this role.

Hydrophobic Sites (H) : Aromatic rings or other nonpolar moieties contribute to hydrophobic interactions.

One successful pharmacophore hypothesis developed for a series of benzothiazole-based p56lck inhibitors was defined by six points: two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings (AADHRR). researchgate.net Such models serve as powerful tools for virtually screening large chemical databases to find new compounds with the desired features and for guiding the rational design of novel, more potent analogs. thaiscience.inforesearchgate.net

Pharmacophoric FeatureCorresponding Molecular MoietyType of InteractionReference(s)
Aromatic Ring Benzothiazole Core, Phenyl Ringπ-π stacking, Hydrophobic thaiscience.inforesearchgate.net
Hydrogen Bond Donor C2-Amine (-NH2)Hydrogen Bonding thaiscience.inforesearchgate.net
Hydrogen Bond Acceptor Thiazole NitrogenHydrogen Bonding thaiscience.inforesearchgate.net
Hydrophobic Site Phenyl RingHydrophobic Interaction thaiscience.inforesearchgate.net

Biological and Biochemical Investigations of 6 2 Chlorophenyl Benzo D Thiazol 2 Amine and Its Derivatives

Antimicrobial Activity Studies (In Vitro)

Derivatives of the 6-chlorobenzo[d]thiazole (B1585302) scaffold have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a spectrum of activity against various pathogenic bacteria and fungi.

The antibacterial potential of 6-chlorobenzothiazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. A study involving novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide demonstrated moderate to good inhibitory activity. tandfonline.comnih.gov These compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 µg/mL to 50 µg/mL. tandfonline.com The structure-activity relationship analysis indicated that the presence of specific phenyl groups, such as 2,4-dichloro phenyl and methyl phenyl, contributed to the enhanced antibacterial efficacy. tandfonline.com

Another series of diarylureas bearing the 6-chloro-1,3-benzothiazole nucleus was synthesized and tested for antibacterial activity. mdpi.com Notably, the compound 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea showed significant potency. mdpi.com In a separate investigation, newly synthesized benzothiazole (B30560) derivatives were screened against S. aureus, E. coli, K. pneumoniae, and P. aeruginosa, showing varied levels of activity. arabjchem.org

Furthermore, research into benzothiazole derivatives as potential inhibitors of the Dihydropteroate (B1496061) Synthase (DHPS) enzyme also highlighted their antibacterial properties. nih.gov Several synthesized compounds showed activity against S. aureus with MIC values ranging from 0.025 to 2.609 mM, with one derivative, in particular, showing superior activity compared to the standard drug ampicillin. nih.gov However, in that same study, none of the tested compounds were active against E. coli. nih.gov

The table below summarizes the antibacterial activity of selected 6-chlorobenzothiazole derivatives against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected 6-Chlorobenzothiazole Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC) Reference
Triazolo-thiadiazole & Oxadiazole Derivatives Staphylococcus aureus (Gram+) 12.5 - 50 µg/mL tandfonline.com
Triazolo-thiadiazole & Oxadiazole Derivatives Escherichia coli (Gram-) 12.5 - 50 µg/mL tandfonline.com
Triazolo-thiadiazole & Oxadiazole Derivatives Pseudomonas aeruginosa (Gram-) 12.5 - 50 µg/mL tandfonline.com
Triazolo-thiadiazole & Oxadiazole Derivatives Klebsiella pneumoniae (Gram-) 12.5 - 50 µg/mL tandfonline.com
N-arylsulfonylpyridone & Pyrazole Derivatives Staphylococcus aureus (Gram+) 0.025 - 2.609 mM nih.gov
Diarylurea Derivatives Staphylococcus aureus (Gram+) 8 µg/mL mdpi.com

The antifungal properties of 6-chlorobenzothiazole derivatives have also been a focus of research. The same series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives mentioned previously were tested against five fungal species: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. tandfonline.comnih.gov The screening revealed that these compounds possessed moderate to good antifungal activity, with MIC values between 12.5 µg/mL and 25 µg/mL for the more potent derivatives. tandfonline.com The triazolo-thiadiazole derivatives were generally found to be more active than the 1,3,4-oxadiazole derivatives against the tested fungal strains. nih.gov

In another study, several newly synthesized benzothiazole hybrids were screened for their antifungal activity against C. albicans. researchgate.netjocpr.com The results indicated that derivatives incorporating a 2-imino-thiazolidin-4-one structure showed more pronounced antifungal activity compared to those with a dihydropyrimidineone structure. researchgate.netjocpr.com Similarly, research on other benzothiazole derivatives confirmed their potential against various Candida species, with some compounds showing significant activity and MIC50 values as low as 1.95 µg/mL against Candida krusei. scispace.com The presence of electron-withdrawing groups, such as a nitro group at the 6th position of the benzothiazole nucleus, was found to contribute to moderate antifungal activity in some derivatives. humanjournals.com

Table 2: In Vitro Antifungal Activity of Selected 6-Chlorobenzothiazole Derivatives

Compound/Derivative Class Fungal Pathogen Activity (MIC) Reference
Triazolo-thiadiazole & Oxadiazole Derivatives Candida albicans 12.5 - 25 µg/mL tandfonline.com
Triazolo-thiadiazole & Oxadiazole Derivatives Aspergillus niger 12.5 - 25 µg/mL tandfonline.com
Triazolo-thiadiazole & Oxadiazole Derivatives Aspergillus flavus 12.5 - 25 µg/mL tandfonline.com
2-imino-thiazolidin-4-one Derivatives Candida albicans Pronounced MIC values researchgate.netjocpr.com

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Several studies have investigated the potential of benzothiazole derivatives to inhibit or eradicate these resilient communities. Research on benzothiazole hybrids incorporating 2-imino-thiazolidin-4-one structures revealed antibiofilm activity against pathogenic Candida isolates. researchgate.netjocpr.com The most active antifungal compounds were screened for their ability to disrupt biofilm formation, with biofilm growth being monitored using a colorimetric assay. researchgate.netjocpr.com

Another study focusing on tetrazine derivatives linked to a benzothiazole moiety also reported significant antibiofilm capabilities. nih.gov Specific compounds demonstrated the ability to prevent biofilm formation by over 50% in all tested bacteria, including Klebsiella aerogenes and Acinetobacter baumannii. nih.gov These derivatives also showed efficacy in eradicating pre-formed biofilms. nih.gov The minimum biofilm inhibitory concentrations (MBIC50) and minimum biofilm eradication concentrations (MBEC50) were determined, highlighting the potential of these compounds as antibiofilm agents. nih.gov

Understanding the mechanism of action is crucial for developing effective antimicrobial drugs. For some benzothiazole derivatives, particularly those containing a sulfonamide moiety, the antibacterial activity is attributed to the inhibition of the dihydropteroate synthase (DHPS) enzyme. nih.gov This enzyme is vital for bacteria as it catalyzes a key step in the folate synthesis pathway, which is essential for producing nucleic acids. nih.gov By competitively inhibiting the DHPS enzyme, these compounds disrupt this pathway, leading to bacterial growth inhibition. nih.gov

In a study focused on this mechanism, new benzothiazole derivatives were designed and synthesized as potential DHPS inhibitors. nih.gov The most potent compounds were evaluated for their ability to inhibit the DHPS enzyme, with some derivatives showing IC50 values comparable to the standard drug, sulfadiazine. nih.gov This suggests that DHPS is a viable target for this class of compounds, providing a clear mechanism for their observed antibacterial effects. nih.gov

Enzyme Inhibition Profiling (In Vitro Biochemical Assays)

Beyond their antimicrobial effects, benzothiazole derivatives have been investigated for their ability to inhibit other key enzymes involved in pathological processes, such as inflammation.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, as they are responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. jpp.krakow.pl Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.govresearchgate.net

Derivatives of 6-(trifluoromethoxy)benzo[d]thiazol-2-amine have demonstrated inhibitory activity against both COX-1 and COX-2, with some showing IC₅₀ values in the range of 5–10 µM, which is more potent than the well-known NSAID, diclofenac (B195802). The presence of the 2-chlorophenyl group on the core structure of 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine is thought to potentially modulate binding to the COX enzymes through hydrophobic interactions. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with the inhibition of COX-1. nih.govstanford.edu The larger and more flexible active site of COX-2 allows for the design of selective inhibitors. nih.gov While direct data on this compound itself is limited, the activity of related derivatives suggests that this chemical scaffold is a promising starting point for the development of novel COX inhibitors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide
1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea
6-(trifluoromethoxy)benzo[d]thiazol-2-amine
Ampicillin
Sulfadiazine
Diclofenac
Triclocarban

Urease Enzyme Inhibition

Benzothiazole derivatives have been identified as significant inhibitors of the urease enzyme, a key virulence factor in several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a critical therapeutic strategy for treating diseases such as peptic ulcers, urolithiasis, and pyelonephritis. nih.gov

Studies on 2-amino-6-arylbenzothiazoles have demonstrated their potent anti-urease activity. For instance, compounds synthesized via Suzuki cross-coupling reactions showed excellent urease inhibition. researchgate.net The inhibitory potential of these derivatives is often compared to a standard inhibitor, thiourea (B124793). nih.govresearchgate.net A series of newly synthesized nih.govnih.govtandfonline.comtriazolo[3,4-b] nih.govtandfonline.comtandfonline.comthiadiazole derivatives, another class of heterocyclic compounds, also exhibited significant urease inhibition with IC50 values ranging from 0.87 to 8.32 µM, which is substantially more potent than the thiourea standard (IC50 = 22.54 µM). nih.gov Similarly, novel benzothiazole derivatives have shown excellent urease-inhibitory potential with IC50 values in the micromolar range, significantly better than the standard acetohydroxamic acid. nih.govresearchgate.net

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzothiazole ring and its aromatic appendages play a crucial role in determining the inhibitory potency. nih.govnih.gov

Compound ClassReported IC50 Range (µM)Standard InhibitorStandard's IC50 (µM)Reference
2-Amino-6-arylbenzothiazoles6.01 - 21.07Thiourea11.58 ± 0.34 researchgate.net
Benzothiazole-Oxadiazole Derivatives16.16 - 105.32Acetohydroxamic acid320.70 ± 4.24 nih.gov
nih.govnih.govtandfonline.comtriazolo[3,4-b] nih.govtandfonline.comtandfonline.comthiadiazoles0.87 - 8.32Thiourea22.54 ± 2.34 nih.gov

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition

The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-β (Aβ) binding alcohol dehydrogenase (ABAD), is a recognized therapeutic target, particularly for Alzheimer's disease. nih.govnih.gov This enzyme's interaction with Aβ peptides contributes to mitochondrial dysfunction. nih.govnih.gov Benzothiazole-based compounds, especially benzothiazolylureas, have emerged as potent inhibitors of 17β-HSD10. nih.gov

Research has led to the design and synthesis of several series of benzothiazole derivatives that show inhibitory activity in the nanomolar to low micromolar range. nih.gov These inhibitors have demonstrated the ability to penetrate cells and engage the target enzyme within a cellular environment with low associated cytotoxicity. nih.gov The development of these inhibitors is seen as a promising therapeutic strategy for Alzheimer's disease, as they could help restore the disturbed homeostasis of neurosteroids like estradiol (B170435) (E2) and allopregnanolone (B1667786) (ALLOP). nih.gov

Compound ClassReported IC50 RangeKey FindingsReference
BenzothiazolylureasSubmicromolar to low micromolarShowed good target engagement in cellular assays with low cytotoxicity. nih.gov
Frentizole and Riluzole derivativesNot specifiedInhibition is considered beneficial for Alzheimer's treatment. nih.gov

Other Enzyme Target Modulations (e.g., Carbonic Anhydrase, Methionine Aminopeptidase)

The versatility of the benzothiazole scaffold allows it to interact with a range of other enzymes, highlighting its potential for broad therapeutic applications.

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Certain isoforms, particularly CA IX and XII, are associated with tumors, making them targets for anticancer drug development. tandfonline.com Numerous studies have reported the synthesis of benzothiazole derivatives as potent inhibitors of various human (h) CA isoforms.

Novel benzothiazole-amino acid conjugates have shown effective inhibition against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Other work has focused on developing benzothiazole-based sulphonamides as analogues to the known inhibitor SLC-0111, yielding compounds with potent inhibitory activity against the tumor-associated hCA IX and XII isoforms, with Ki values in the nanomolar range. tandfonline.com The inhibitory profile is highly dependent on the substitution pattern on the benzothiazole ring. tandfonline.comacs.org

Compound ClassTarget IsoformsReported Inhibition Range (Ki)Reference
Benzothiazole-Amino Acid ConjugateshCA I, II, V, XIII2.9 µM - 88.1 µM nih.gov
Benzothiazole-based SulphonamideshCA I, II, IX, XII16.4 nM - 65.3 nM (for hCA IX/XII) tandfonline.com
N-protected Amino Acid-Benzothiazole ConjugateshCA I, II, IV, XII45.4 µM - 88.8 µM (for hCA I) tandfonline.com

Methionine Aminopeptidase (B13392206) (MetAP2) Methionine aminopeptidase type 2 (MetAP2) is a bifunctional protein that plays a critical role in the proliferation of endothelial cells. nih.gov Its inhibition is a key mechanism for anti-angiogenic drugs, which are vital for cancer therapy. nih.gov While specific studies directly linking this compound to MetAP2 are not prominent, the general class of heterocyclic compounds is of great interest in the development of MetAP2 inhibitors. nih.govdrugbank.com Given the established anti-proliferative and anticancer effects of benzothiazoles, investigating their potential to inhibit MetAP2 represents a logical direction for future research.

Elucidation of Inhibition Kinetics and Mechanism of Action (e.g., Uncompetitive Inhibition)

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on benzothiazole derivatives have revealed various modes of action against their respective enzyme targets.

For 17β-HSD10, benzothiazolyl urea (B33335) inhibitors have been shown to exhibit a mixed-type inhibition . nih.govnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, suggesting noncovalent binding within the active site. nih.gov

In the case of urease, kinetic evaluations of a highly potent nih.govnih.govtandfonline.comtriazolo[3,4-b] nih.govtandfonline.comtandfonline.comthiadiazole derivative identified a competitive type of inhibition . nih.gov This mode of action implies that the inhibitor directly competes with the substrate (urea) for binding to the enzyme's active site.

Kinetic studies of monoamine oxidase B (MAO-B) inhibitors, which include benzothiazole derivatives, often utilize Lineweaver-Burk plots to determine the inhibition type. mdpi.com This analysis helps to characterize whether the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the inhibitor's interaction with the enzyme and its substrate. mdpi.com

Anticancer and Cytotoxicity Studies (In Vitro Cell Line Models)

Benzothiazole derivatives are widely recognized for their potent antiproliferative and cytotoxic effects against a broad spectrum of human cancer cell lines. nih.govmdpi.comtandfonline.com Their mechanism of action often involves inducing programmed cell death (apoptosis) and interfering with the cell division cycle. nih.govfrontiersin.org

Cell Proliferation Inhibition in Various Cancer Cell Lines

The cytotoxic activity of benzothiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cell proliferation. Lower IC50 values indicate greater potency.

Derivatives have shown remarkable activity against lung, breast, colon, liver, and brain cancer cell lines. nih.govmdpi.comnih.govfrontiersin.org For example, certain substituted bromopyridine acetamide (B32628) benzothiazoles demonstrated potent activity against SKRB-3 (breast), SW620 (colon), A549 (lung), and HepG2 (liver) cell lines with IC50 values in the nanomolar range. nih.gov Phenylacetamide derivatives of benzothiazole induced significant viability reduction in pancreatic and paraganglioma cancer cells at low micromolar concentrations. mdpi.com

Cancer TypeCell LineCompound Class/DerivativeReported IC50 ValueReference
LungA549Substituted bromopyridine acetamide benzothiazole44 nM nih.gov
LungH12996-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineData available nih.gov
BreastSKRB-3Substituted bromopyridine acetamide benzothiazole1.2 nM nih.gov
BreastMCF-7Sulphonamide based acetamide benzothiazole34.5 µM tandfonline.com
ColonSW620Substituted bromopyridine acetamide benzothiazole4.3 nM nih.gov
LiverHepG2Substituted bromopyridine acetamide benzothiazole48 nM nih.gov
LiverHepG22-substituted benzothiazole derivatives38.54 µM (48h) nih.gov
ProstateDU-145Di-/monochlorobenzenesulfonamide based piperazine (B1678402) benzothiazole8 ± 2 µM nih.gov
PancreaticAsPC-1, BxPC-3, Capan-2Phenylacetamide benzothiazole derivativesLow micromolar mdpi.com
Brain (Glioma)C6 (rat)Benzothiazole-thiazolidine derivative (4a)0.03 mM lookchem.com
Epidermoid CarcinomaA4316-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineData available nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis and dysregulation of the cell cycle. nih.govfrontiersin.org

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Benzothiazole compounds have been shown to trigger apoptosis through various cellular pathways. This is often characterized by the loss of mitochondrial membrane potential (ΔΨm), activation of caspases (key executioner proteins in apoptosis), and DNA fragmentation. nih.govfrontiersin.org For instance, studies on HepG2 liver cancer cells revealed that benzothiazole derivatives induced apoptosis mediated by the loss of mitochondrial membrane potential. nih.gov In human melanoma cells, a 2-substituted benzothiazole compound was found to increase DNA fragmentation. nih.gov The activation of caspase-3, a central effector caspase, is a common feature observed in cells treated with these compounds. nih.gov

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Benzothiazole derivatives have been found to arrest the cell cycle at various phases (G0/G1, S, or G2/M), thereby preventing cancer cells from dividing. nih.govfrontiersin.orgmdpi.com For example, certain derivatives induced G1/S arrest in A549 and MDA-MB-231 cells, while others caused G2/M arrest. frontiersin.orgmdpi.com This cell cycle arrest is a crucial component of their antiproliferative activity and often precedes the induction of apoptosis. nih.gov

Molecular Mechanisms Involved in Cytotoxic Activity (e.g., Protein Expression Changes)

The cytotoxic potential of 2-aminobenzothiazole (B30445) derivatives has been a significant area of investigation, with studies revealing their influence on various molecular pathways crucial for cancer cell survival and proliferation. The mechanisms are often multifaceted, involving the targeting of key enzymes and proteins that regulate cell growth and division. nih.govnih.gov

One of the primary mechanisms identified is the inhibition of protein kinases. Certain novel 2-aminobenzothiazole derivatives have been shown to target the adenosine (B11128) triphosphate (ATP) binding domain of enzymes like phosphoinositide 3-kinase gamma (PI3Kγ). nih.govacs.org For instance, while some derivatives showed only moderate direct inhibition of PI3Kγ, further analysis of potent compounds suggested a broader mechanism. nih.govacs.org Investigations into one highly active compound revealed it most significantly inhibited PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting this pathway as a potential mechanism for its anticancer properties. acs.org Other kinases implicated in the activity of this class of compounds include CDK2, Akt, and mTOR, as well as the EGF receptor. nih.govacs.org

Beyond kinase inhibition, 2-aminobenzothiazole derivatives can induce cell cycle arrest, a critical process for halting tumor progression. nih.gov One derivative was found to cause G2/M cell cycle arrest in various leukemia and breast cancer cell lines. This arrest is associated with an increase in reactive oxygen species (ROS) and the formation of DNA double-strand breaks. nih.gov Mechanistically, this effect was linked to a significant reduction in the phosphorylation level of CDK1 and an upregulation of CyclinB1 expression. nih.gov Furthermore, some 2-aminobenzothiazole hybrids have demonstrated potent inhibition of VEGFR-2 kinase, a key regulator of angiogenesis, with potencies comparable to the clinical drug sorafenib. nih.gov

Table 1: Investigated Molecular Targets of Cytotoxic 2-Aminobenzothiazole Derivatives

Compound Class/DerivativeMolecular Target/MechanismObserved EffectReference
Novel 2-aminobenzothiazole-piperazine derivatives (e.g., OMS14)PIK3CD/PIK3R1 (p110 δ/p85 α)Enzyme Inhibition (65% inhibition) nih.govacs.org
General 2-aminobenzothiazole derivativesCDK2, Akt, mTOR, EGFREnzyme Inhibition nih.govacs.org
2-aminobenzothiazole derivative (Compound 41)CDK1, CyclinB1Reduced phosphorylation of CDK1, Upregulated CyclinB1 nih.gov
2-aminobenzothiazole-TZD hybrid (Compound 20)VEGFR-2 kinasePotent Inhibition (IC₅₀ = 0.15 µM) nih.gov

Anti-inflammatory Activity (In Vitro Mechanistic Studies)

Derivatives of the 2-aminobenzothiazole scaffold have been synthesized and evaluated for their anti-inflammatory properties. researchgate.netjocpr.com In vitro mechanistic studies often involve assessing the ability of these compounds to inhibit protein denaturation, a process implicated in inflammation. jocpr.com A series of newly synthesized benzothiazole derivatives demonstrated noteworthy anti-inflammatory activity in an anti-denaturation assay. jocpr.com

Further mechanistic insight comes from molecular docking studies, which predict the binding affinity of these compounds to key inflammatory enzymes. Research has shown that certain 2-aminobenzothiazole derivatives can dock effectively with cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net These enzymes are critical to the inflammatory pathway as they are responsible for the synthesis of prostaglandins. The findings from these docking studies suggested that several synthesized compounds possessed a higher binding affinity for COX-1 than the standard drug diclofenac sodium, indicating a strong potential for COX-1 inhibition. researchgate.net This suggests that the anti-inflammatory action of these derivatives may be mediated, at least in part, through the inhibition of COX enzymes.

Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α)

While the broader anti-inflammatory activity of benzothiazole derivatives is established through mechanisms like protein anti-denaturation and COX enzyme inhibition, specific data on the modulation of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by this compound or its close analogues is not extensively detailed in the available literature. However, the demonstrated interaction with the COX pathway provides a foundational mechanism. researchgate.net Inhibition of COX enzymes reduces the production of prostaglandins, which are significant mediators that can amplify inflammatory responses, including the production of cytokines like IL-6 and TNF-α. Therefore, it is plausible that the observed anti-inflammatory effects are linked to a downstream reduction in these pro-inflammatory cytokines, although direct measurement of this modulation for this specific compound class requires further investigation.

Antioxidant and Nitric Oxide Scavenging Activities (In Vitro)

The antioxidant potential of benzothiazole derivatives has been confirmed through various in vitro assays. uokerbala.edu.iqderpharmachemica.com Studies utilizing the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) and 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods have shown that 2-aryl benzothiazole derivatives possess significant radical scavenging capabilities. derpharmachemica.com In one study, the antioxidant activity was found to be more pronounced in the ABTS assay compared to the DPPH assay. derpharmachemica.com Certain derivatives demonstrated superior radical scavenging activity compared to the standard antioxidant, ascorbic acid, at equivalent concentrations. derpharmachemica.com

In addition to general radical scavenging, specific investigations into the nitric oxide (NO) scavenging activity of 2-amino-6-arylbenzothiazoles have been conducted. researchgate.net Nitric oxide is a crucial signaling molecule but can contribute to oxidative stress and inflammation when overproduced. The ability of these compounds to scavenge NO radicals is a key aspect of their potential therapeutic value. Research has demonstrated that new 2-amino-6-arylbenzothiazoles, synthesized via Suzuki cross-coupling reactions, exhibit potent nitric oxide scavenging activities. researchgate.net

Table 2: In Vitro Antioxidant Activity of Selected 2-Aryl Benzothiazole Derivatives

Assay MethodCompoundActivity NotedReference
DPPH AssayBTA-1Better activity at 60 µg/ml than ascorbic acid at 40 µg/ml derpharmachemica.com
DPPH AssayBTA-8Comparable activity at 100 µg/ml to ascorbic acid at 80 µg/ml derpharmachemica.com
ABTS AssayBTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12Better activity at 60 µg/ml than ascorbic acid at 40 µg/ml derpharmachemica.com
NO Scavenging2-Amino-6-arylbenzothiazolesPotent nitric oxide scavenging reported researchgate.net

Other Investigated Biological Activities (In Vitro/Preclinical Models)

The benzothiazole scaffold has been explored for its potential as an anthelmintic agent. A series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their in vitro anthelmintic activity using earthworms (Pheretima posthuma). researchgate.netnih.gov The results indicated that these compounds exhibited promising effects compared to the standard drug mebendazole. researchgate.net

Additionally, related structures have been tested against other parasites. For example, 6-nitro- and 6-amino-benzothiazoles were investigated for their properties against protozoan parasites, including Leishmania infantum and Trichomonas vaginalis. nih.gov While these are not helminths, the studies demonstrate the broad anti-parasitic potential of the benzothiazole core structure.

A significant body of research has focused on the anticonvulsant properties of 6-substituted-2-benzothiazolamine derivatives in various preclinical models. acs.orgnih.govnih.gov These compounds are considered analogues of riluzole, a known blocker of glutamate-mediated neurotransmission. acs.org

Studies have utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice to screen for anticonvulsant effects. nih.govnih.gov The MES test is indicative of a compound's ability to prevent seizure spread, while the scPTZ test identifies agents that can raise the seizure threshold. Several series of 6-substituted benzothiazole derivatives have shown significant protection in both models. nih.govresearchgate.net For example, 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thione was identified as a particularly potent compound in both MES and scPTZ models. nih.gov Similarly, research on N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides found that a derivative with a para-chloro group on the benzene sulfonamide ring was a potent agent in the MES model. nih.gov The "antiglutamate" activity of these compounds has also been demonstrated in rats. acs.org

Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives in Preclinical Models

Compound/Derivative SeriesPreclinical ModelObserved ActivityReference
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thione (4j)MES & scPTZ (mice)Potent activity with ED₅₀ of 9.85 mg/kg (MES) and 12 mg/kg (scPTZ) at 0.5h nih.gov
N-(4-(benzothiazole-2-yl) phenyl) 4-chlorobenzene sulfonamide (Compound 9)MES (mice)Emerged as the most potent agent in the series nih.gov
6-Trifluoromethyl-2-benzothiazolamineGlutamic acid-induced seizures (rats)Potent "antiglutamate" activity (ED₅₀ = 2.5 mg/kg i.p.) acs.org
6-Trifluoromethoxy-2-benzothiazolamine (Riluzole)Glutamic acid-induced seizures (rats)Potent "antiglutamate" activity (ED₅₀ = 2.6 mg/kg i.p.) acs.org

Anti-malarial Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-malarial agents, with numerous studies highlighting their potential to combat drug-resistant strains of the malaria parasite. derpharmachemica.comnih.govnih.gov The anti-malarial efficacy of these compounds is often attributed to their ability to interfere with critical processes in the parasite's life cycle.

Research on various substituted benzothiazoles has demonstrated their potent antiplasmodial activity. For instance, a systematic review of 28 articles identified 232 benzothiazole derivatives with significant activity against various malaria parasite strains. nih.gov The mechanisms of action are varied and can include the inhibition of Plasmodium falciparum enzymes and the disruption of the parasite's growth in blood. nih.gov

One of the key mechanisms of action for some anti-malarial drugs is the inhibition of hemozoin formation. During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Compounds that inhibit this process are valuable anti-malarial candidates. Studies on benzothiazole hydrazones have shown their ability to chelate iron and interact with free heme, thereby inhibiting heme polymerization. researchgate.net For example, a specific benzothiazole hydrazone, compound 5f, demonstrated potent antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). researchgate.net

Furthermore, structure-activity relationship (SAR) studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for its anti-malarial activity. nih.gov While direct data for this compound is not available, the presence of a halogenated phenyl group at the 6-position could influence its lipophilicity and electronic properties, which in turn may affect its ability to cross cell membranes and interact with parasitic targets.

Interaction with DNA and Other Biomolecules (In Vitro Biophysical Studies)

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents, particularly for anticancer and antimicrobial drugs. Benzothiazole derivatives have been investigated for their ability to bind to and cleave DNA, suggesting their potential as DNA-targeting agents. nih.gov

Molecular docking studies and biophysical experiments on various benzothiazole derivatives have provided insights into their DNA binding capabilities. These studies often reveal that the planar benzothiazole ring can intercalate between the base pairs of the DNA double helix. nih.gov The binding affinity is influenced by the nature and position of substituents on the benzothiazole core. For example, molecular docking studies on some benzo[d]thiazol-2-amine derivatives have shown promising interactions with DNA, with binding energies indicating stable complex formation. nih.gov

The DNA cleavage activity of benzothiazole derivatives has also been demonstrated, often in the presence of a co-reagent such as hydrogen peroxide. Gel electrophoresis is a common technique used to visualize the cleavage of plasmid DNA. While specific data for this compound is not available, studies on related compounds provide a basis for its potential DNA-cleaving properties.

Photoinduced nuclease activity refers to the ability of a compound to cleave DNA upon activation by light. This property is of particular interest for photodynamic therapy, a treatment modality for cancer and other diseases. Certain organic molecules can absorb light and transition to an excited state, from which they can initiate chemical reactions that lead to DNA damage.

While direct studies on the photoinduced nuclease activity of this compound are not found in the reviewed literature, research on other heterocyclic compounds provides a basis for this potential. The mechanism of photoinduced DNA cleavage often involves the generation of reactive oxygen species (ROS) or direct interaction of the excited state of the molecule with the DNA backbone or bases. The presence of aromatic and heteroaromatic rings in the benzothiazole structure suggests that it could possess photophysical properties amenable to such activity.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for forecasting the binding mode and affinity of a ligand with a target protein.

Prediction of Binding Affinities and Modes with Specific Enzymes (e.g., HER, COX-1/2, DHPS)

While specific docking studies for 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine are not extensively documented, research on analogous benzothiazole (B30560) derivatives reveals significant binding affinities with various key enzymes implicated in disease.

Human Epidermal Growth Factor Receptor (HER): Molecular docking studies on benzothiazole derivatives have identified promising interactions with the HER enzyme, a key target in cancer therapy. nih.gov In one study, derivatives were evaluated using AutoDock Vina, with some compounds exhibiting high binding affinities. For instance, a potent derivative showed top docking scores of -10.4, -9.9, and -9.8 kcal/mol, suggesting a strong potential for interaction with the HER enzyme. nih.gov These findings indicate that the benzothiazole scaffold is a promising candidate for developing HER inhibitors. nih.gov

Cyclooxygenase (COX-1/2): The thiazole (B1198619) nucleus is a component of known non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) that target COX enzymes. nih.gov Docking studies of various thiazole derivatives have been performed to understand their binding within the active sites of COX-1 and COX-2. nih.govnih.gov A key structural difference between the two isoforms is a hydrophobic side pocket in COX-2, which is more accessible due to the presence of a smaller valine residue (Val523) compared to the larger isoleucine (Ile523) in COX-1. nih.gov Successful inhibitors often exploit this pocket. Molecular docking analyses of thiazole carboxamide derivatives showed favorable binding to the COX-2 isozyme over the COX-1 enzyme, with interactions comparable to the selective inhibitor celecoxib. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS): There is currently limited specific information available from the search results regarding the molecular docking of this compound with the DHPS enzyme.

The following table summarizes representative binding affinities for benzothiazole derivatives against various enzymatic targets.

Derivative ClassTarget EnzymeReported Binding Affinity (kcal/mol)Reference
Benzo[d]thiazol-2-amine DerivativeHER-10.4 nih.gov
Thiazole Carboxamide DerivativeCOX-2Not specified, but favorable over COX-1 nih.gov
Pyrazolylthiazole DerivativeEGFR TK-8.82 (for compound 5b) acu.edu.in

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are crucial for anchoring a ligand within the active site of an enzyme. For example, in docking studies of thiazole derivatives with the COX-2 enzyme, hydrogen bonds were observed with key residues such as Tyr355 and Ser530. nih.gov The amide group in many derivatives often acts as a hydrogen bond donor or acceptor. In some docked complexes, the thiazole nitrogen itself can form a hydrogen bond with amino acid residues like Arg120. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzothiazole scaffold and the chlorophenyl substituent are inherently hydrophobic. These regions readily interact with nonpolar pockets within an enzyme's active site. In COX-2, a secondary hydrophobic pocket is a key feature that selective inhibitors exploit. nih.gov The 2-chlorophenyl group in the target compound is expected to modulate binding within such hydrophobic pockets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like geometry, charge distribution, and orbital energies.

Optimized Geometry and Geometrical Parameters

DFT calculations are used to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For benzothiazole derivatives, a key parameter is the dihedral angle between the benzothiazole ring system and the attached phenyl ring, which determines the planarity of the molecule. mdpi.com Conformational analysis of a similar para-chlorophenyl benzothiazole derivative found two stable conformers where the rings were nearly coplanar. mdpi.com While experimental crystal structure data for the specific title compound is unavailable, DFT provides reliable predictions of these parameters.

Below is a table showing representative calculated geometrical parameters for a similar benzothiazole derivative, demonstrating the type of data obtained from DFT optimization.

ParameterCalculated Value (for a related derivative)MethodReference
C-S Bond Length (Å)1.764B3LYP/6-311G(d,p) asianpubs.org
C=N Bond Length (Å)1.315B3LYP/6-311G(d,p) asianpubs.org
C-N (amine) Bond Length (Å)1.385B3LYP/6-311G(d,p) asianpubs.org
C-C (inter-ring) Bond Length (Å)1.463B3LYP/6-311G(d,p) asianpubs.org
Dihedral Angle (Benzothiazole-Phenyl)~0° and ~180° (stable conformers)B3YLP/6-311G(d,p) mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap implies that a molecule is more reactive and less stable, as electrons can be easily excited from the HOMO to the LUMO. mdpi.com

DFT calculations for a series of benzothiazole derivatives showed that substituents on the phenyl ring significantly affect the HOMO-LUMO gap. A para-chlorophenyl derivative was found to have an intermediate energy gap of 4.62 eV. mdpi.com In contrast, a derivative with a strongly electron-withdrawing CF₃ group had a lower gap (4.46 eV), indicating higher reactivity. mdpi.com This analysis suggests that the 2-chloro substituent on the title compound also influences its electronic properties and reactivity. The FMO analysis reveals that charge transfer primarily occurs within the molecule upon excitation. mdpi.comasianpubs.org

Compound/DerivativeE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Reference
2-(p-chlorophenyl)benzothiazole-6.42-1.804.62 mdpi.com
2-(p-methoxyphenyl)benzothiazole-6.07-1.434.64 mdpi.com
2-(3,5-bis(trifluoromethyl)phenyl)benzothiazole-7.14-2.684.46 mdpi.com

Molecular Electrostatic Potential (MESP) Mapping and Electron Density Distribution

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. acu.edu.inscirp.org The MESP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. acu.edu.innih.gov

For benzothiazole derivatives, MESP maps generally show the most negative potential located around the nitrogen atom of the thiazole ring, indicating it is a primary site for electrophilic interactions, such as protonation or hydrogen bonding. mdpi.comscirp.org The amine group and the aromatic rings typically show a mix of neutral (green) and positive (blue) potentials, with the hydrogen atoms of the amine group being notable positive sites. acu.edu.in This information is crucial for understanding how the molecule will interact with biological receptors and other molecules. scirp.org

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Reactivity descriptors derived from conceptual density functional theory (DFT) are crucial for predicting the chemical behavior of a molecule. Parameters such as chemical hardness (η) and softness (S) are determined by the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap signifies lower chemical hardness, higher softness, and consequently, greater chemical reactivity.

In a computational study on benzothiazole derivatives using DFT at the B3LYP/6-311G(d,p) level, the HOMO-LUMO energy gap was calculated for a series of compounds to assess their relative reactivity. mdpi.com For a related isomer, N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide, the energy gap (ΔE) was found to be 4.62 eV. mdpi.com This value, when compared to other derivatives in the same study, suggests an intermediate reactivity. mdpi.com For instance, a derivative with a strongly electron-withdrawing trifluoromethyl (CF₃) group exhibited a smaller ΔE, indicating it was the most reactive in the series. mdpi.com

Global reactivity descriptors like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of the molecule's stability and reactivity towards electrophiles and nucleophiles.

Table 1: Calculated Reactivity Descriptors for a Related Benzothiazole Derivative Note: Data presented for the isomeric N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide as a reference for the class of compounds. Calculations performed at the B3LYP/6-311G(d,p) level of theory.

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--
LUMO EnergyELUMO--
Energy GapΔEELUMO - EHOMO4.62 mdpi.com
Chemical Hardnessη(ELUMO - EHOMO) / 22.31
Chemical SoftnessS1 / (2η)0.216

Spectroscopic Feature Predictions (Theoretical Corroboration)

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to confirm molecular structures. DFT calculations have proven to be highly effective in this regard.

A theoretical study on benzothiazole derivatives calculated the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method with the B3LYP/6-311G(d,p) level of theory. mdpi.com The results showed a strong correlation with experimental values. For example, the calculated chemical shifts for the aromatic protons in the studied derivatives were generally in the range of 7.15 to 7.90 ppm, which closely matched the experimental range of 7.25–7.70 ppm. mdpi.com Similarly, the predicted ¹³C NMR chemical shifts align well with experimental findings for the benzothiazole scaffold. mdpi.com This corroboration between theoretical and experimental data validates both the synthesized structure and the computational methodology employed.

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for Protons in a Representative Benzothiazole Structure Note: This table illustrates the typical accuracy of DFT calculations for this class of compounds as reported in the literature.

Proton EnvironmentCalculated ¹H Chemical Shift (ppm) mdpi.comExperimental ¹H Chemical Shift (ppm) mdpi.com
Phenyl Group Protons7.90 - 7.157.70 - 7.25
Phenyl Group (with CF₃)8.22 - 8.058.22 - 8.08

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR study for this compound has been published, the methodology has been successfully applied to structurally related benzothiazole derivatives.

For instance, a 3D-QSAR study was conducted on a series of 6-hydroxybenzothiazole-2-carboxamide derivatives to model their inhibitory activity against monoamine oxidase B (MAO-B). nih.gov Using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method, a predictive model was developed with strong statistical significance, indicated by a high cross-validated correlation coefficient (q²) of 0.569 and a non-cross-validated correlation coefficient (r²) of 0.915. nih.gov Such models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict the biological activity (e.g., IC₅₀ values) of new, unsynthesized compounds. nih.gov This approach allows for the rational design of more potent derivatives by modifying the core structure based on the insights from the QSAR model's contour maps.

Computational Prediction of Molecular Properties Relevant to Bioactivity

Molecular docking is a key computational tool for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. This prediction is fundamental to understanding a compound's potential bioactivity.

Docking studies performed on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a class of compounds that includes the 6-phenylbenzothiazole scaffold, have provided insights into their mechanism of urease inhibition. researchgate.net These in silico studies showed that the derivatives bind effectively to the non-metallic active site of the urease enzyme. researchgate.net The structure-activity relationship analysis suggested that hydrogen bonding between the compound and key amino acid residues in the enzyme's active site is crucial for its inhibitory activity. researchgate.net

In other studies, benzothiazole derivatives have been docked against the Human Epidermal growth factor receptor (HER) enzyme to evaluate their potential as anticancer agents. nih.gov The results are quantified by a docking score, typically in kcal/mol, which estimates the binding affinity. Lower (more negative) scores indicate stronger binding. nih.gov These computational predictions of binding modes and affinities are vital for identifying promising drug candidates and understanding their molecular mechanism of action before undertaking more resource-intensive experimental assays. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-chlorophenyl)benzo[d]thiazol-2-amine?

The compound is typically synthesized via cyclization of substituted aniline derivatives. A common method involves reacting 2-chloroaniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under controlled temperatures (<10°C) to form the benzothiazole core. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification . Alternative routes include coupling reactions with hydrazine hydrate in ethylene glycol or water, with hydrochloric acid as a catalyst to improve yields .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • HRMS (ESI-TOF) to confirm molecular weight (e.g., observed [M+H]+ at 227.0628 vs. calculated 227.0637) .
  • IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C=S vibrations at ~1247 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Melting point analysis (e.g., 156–158°C vs. literature values) .

Q. What biological activities have been reported for this compound?

Preliminary studies show:

  • Antimicrobial activity : Moderate efficacy against Staphylococcus aureus and Candida albicans via agar dilution assays .
  • Enzyme inhibition : Urease inhibition (IC₅₀ = 75 μM) and nitric oxide scavenging (34% at 50 μg/mL) in vitro, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key strategies include:

  • Solvent selection : Using ethylene glycol instead of methanol increases hydrazine coupling efficiency (76% vs. 59%) due to better solubility and reduced side reactions .
  • Catalyst optimization : Adding HCl (1–2 eq.) accelerates hydrazine-mediated derivatization .
  • Temperature control : Maintaining sub-10°C during bromine addition minimizes undesired bromination of the chlorophenyl group .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution for MIC determination) .
  • Structural analogs : Compare activities of derivatives (e.g., 6-fluoro or 6-trifluoromethyl substitutions) to identify substituent effects .
  • Cellular uptake differences : Use logP measurements or membrane permeability assays to assess bioavailability .

Q. What strategies are used to design metal complexes with this compound for therapeutic applications?

The benzothiazole amine acts as a ligand for Pd(II)/Pt(II) complexes:

  • Coordination chemistry : Bind via the thiazole nitrogen and amine group, confirmed by X-ray crystallography and IR shifts (N-H stretching at ~1600 cm⁻¹) .
  • DNA interaction studies : Fluorescence quenching and viscosity assays reveal intercalation (K_app = 3.8 × 10⁶ M⁻¹ for Pt complexes) .
  • Cytotoxicity optimization : Mononuclear Pt(II) complexes show higher activity (IC₅₀ = 1.5 μM against KB cells) than dinuclear analogs due to enhanced cellular uptake .

Q. How to evaluate the compound’s DNA interaction mechanisms?

Methodologies include:

  • Fluorescence spectroscopy : Competitive binding studies with ethidium bromide to calculate apparent binding constants (K_app) .
  • Viscosity assays : Increased DNA viscosity upon compound addition confirms intercalation over groove binding .
  • Gel electrophoresis : Plasmid DNA cleavage patterns (e.g., supercoiled to relaxed form) indicate nuclease-like activity .

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6-(2-Chlorophenyl)benzo[d]thiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.